Cas no 3130-18-5 (Hexanedioic acid,1,6-di-6-oxabicyclo[3.1.0]hex-2-yl ester)

Hexanedioic acid,1,6-di-6-oxabicyclo[3.1.0]hex-2-yl ester structure
3130-18-5 structure
Product Name:Hexanedioic acid,1,6-di-6-oxabicyclo[3.1.0]hex-2-yl ester
CAS-nummer:3130-18-5
MF:C20H30O6
MW:366.448606967926
CID:294876
PubChem ID:18410
Update Time:2025-04-19

Hexanedioic acid,1,6-di-6-oxabicyclo[3.1.0]hex-2-yl ester Chemische en fysische eigenschappen

Naam en identificatie

    • Hexanedioic acid,1,6-di-6-oxabicyclo[3.1.0]hex-2-yl ester
    • 6-Oxabicyclo[3.1.0]hexan-2-ol,adipate
    • Adipic acid, diester with6-oxabicyclo[3.1.0]hexan-2-ol (7CI)
    • Adipicacid, di-6-oxabicyclo[3.1.0]hex-2-yl ester (8CI)
    • Hexanedioic acid,bis(6-oxabicyclo[3.1.0]hex-2-yl) ester (9CI)
    • DTXSID5051997
    • C20H30O6
    • W-109866
    • CS-0138539
    • 7-OXABICYCLO(4.1.0)HEPTANE-3-METHANOL, ADIPATE (2:1)
    • 3006WLL1W8
    • 68924-34-5
    • TTA-26
    • BIS(3,4-EPOXYCYCLOHEXYLMETHYL) ADIPATE
    • FT-0649562
    • Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) adipate
    • Bis((7-oxabicyclo[4.1.0]heptan-3-yl)methyl) adipate
    • DS-4148
    • Hexanedioic acid, 1,6-bis(7-oxabicyclo(4.1.0)hept-3-ylmethyl) ester
    • di(3,4-epoxycyclohexylmethyl) adipate
    • Hexanedioic acid, bis(7-oxabicyclo(4.1.0)hept-3-ylmethyl) ester
    • bis-(3,4-epoxycyclohexylmethyl) adipate
    • EINECS 221-518-5
    • AKOS015839642
    • ADIPIC ACID, DIESTER WITH 7-OXABICYCLO(4.1.0)HEPTANE-3-METHANOL
    • SCHEMBL74885
    • Q18018782
    • 3130-18-5
    • Bis((3,4-epoxycyclohexyl)methyl) adipate
    • MFCD00191811
    • NS00020635
    • bis[(3,4-Epoxycyclohexyl)methyl] adipate
    • bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) hexanedioate
    • Hexanedioic acid, bis(7-oxabicyclo[4.1.0]hept-3-ylmethyl) ester
    • CIS-2-BENZYLAMINOMETHYL-1-CYCLOHEXANOLHYDROCHLORIDE
    • UNII-3006WLL1W8
    • 3130-19-6
    • Bis((3,4-epoxycyclohexyl)methyl)adipate
    • 1,6-bis({7-oxabicyclo[4.1.0]heptan-3-yl}methyl) hexanedioate
    • Inchi: 1S/C20H30O6/c21-19(23-11-13-5-7-15-17(9-13)25-15)3-1-2-4-20(22)24-12-14-6-8-16-18(10-14)26-16/h13-18H,1-12H2
    • InChI-sleutel: DJUWPHRCMMMSCV-UHFFFAOYSA-N
    • LACHT: O1C2CCC(COC(CCCCC(=O)OCC3CCC4C(C3)O4)=O)CC12

Berekende eigenschappen

  • Exacte massa: 366.20423867g/mol
  • Monoisotopische massa: 366.20423867g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 11
  • Complexiteit: 474
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 6
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.3
  • Topologisch pooloppervlak: 77.7Ų
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